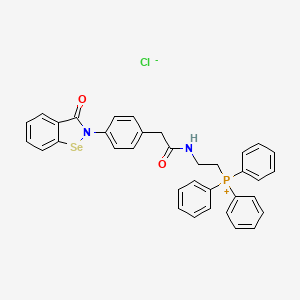

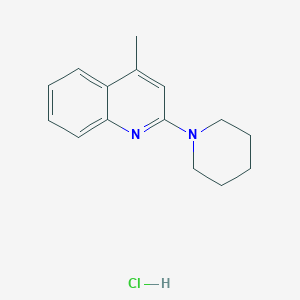

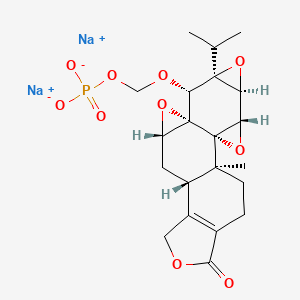

4-methyl-2-piperidin-1-ylquinoline;hydrochloride

Overview

Description

ML204 (hydrochloride) is a novel, potent, and selective inhibitor of the transient receptor potential canonical 4 and 5 (TRPC4/TRPC5) channels. It exhibits at least 19-fold selectivity against TRPC6 and does not significantly affect other transient receptor potential channels or voltage-gated sodium, potassium, or calcium channels . This compound is primarily used in scientific research to study the physiological roles of TRPC4 and TRPC5 channels.

Mechanism of Action

Target of Action

ML204 hydrochloride is a novel, potent, and selective inhibitor of the TRPC4 and TRPC5 channels . These channels belong to the family of non-selective Ca2+ channels known as transient receptor potential channels .

Mode of Action

ML204 hydrochloride inhibits TRPC4β-mediated intracellular Ca2+ rise with an IC50 value of 0.96 μM (HEK293 cells) and exhibits 19-fold selectivity against muscarinic receptor-coupled TRPC6 channel activation . It blocks TRPC4β activity induced through either Gi/o stimulation by μ-opioid, 5HT1A serotonin, and M2 muscarinic receptors or Gq/11 stimulation by the endogenous M3-like muscarinic receptors .

Biochemical Pathways

The inhibition of TRPC4 and TRPC5 channels by ML204 hydrochloride affects the intracellular calcium signaling pathway. By blocking these channels, ML204 hydrochloride prevents the influx of calcium ions into the cell, which can have downstream effects on various cellular processes that depend on calcium signaling .

Pharmacokinetics

It’s known that the compound can be administered via subcutaneous injection .

Result of Action

In vivo studies have shown that ML204 hydrochloride can have significant effects on the systemic inflammatory response. For instance, in nonfasted male C57BL/6 mice, administration of ML204 hydrochloride (1 mg/kg; s.c.; twice a day; for 5 days) caused mortality associated with exacerbated hypothermia and decreased peritoneal leukocyte numbers and cytokines in LPS-injected mice .

Action Environment

The action of ML204 hydrochloride can be influenced by various environmental factors. For example, in a study investigating the effects of ML204 in the metabolic imbalances triggered by early exposure to a sucrose-enriched diet in mice, ML204 exacerbated hyperglycemia, dyslipidemia, fat tissue deposition, hepatic steatosis, and adipose tissue and liver TNFα in high-sucrose-fed mice .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

ML204 hydrochloride plays a significant role in biochemical reactions by inhibiting TRPC4β-mediated intracellular Ca2+ rise . It exhibits 19-fold selectivity against muscarinic receptor-coupled TRPC6 channel activation . ML204 hydrochloride blocks TRPC4β activity induced through either G i/o stimulation by μ-opioid, 5HT 1A serotonin, and M 2 muscarinic receptors or G q/11 stimulation by the endogenous M 3 -like muscarinic receptors .

Cellular Effects

ML204 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to block LPS-induced TRPC5 channel activity . In addition, it has been observed to cause mortality associated with increased hypothermia and decreases peritoneal leukocyte numbers and cytokines in LPS-injected mice .

Molecular Mechanism

The molecular mechanism of action of ML204 hydrochloride involves its interaction with TRPC4/TRPC5 channels . It inhibits TRPC4β-mediated intracellular Ca2+ rise, suggesting a direct interaction of ML204 hydrochloride with TRPC4 channels .

Dosage Effects in Animal Models

In animal models, ML204 hydrochloride (1 mg/kg; subcutaneous injection; twice a day; for 5 days) has been shown to induce mortality associated with increased hypothermia in mice with LPS-induced systemic inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML204 (hydrochloride) involves multiple steps, starting with the reaction of benzoyl chloride and 2-amino-4-(trifluoromethyl)phenylthiol to form an intermediate. This intermediate undergoes aminomethylation, amidation, and chlorination reactions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of ML204 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to meet the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

ML204 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of ML204 (hydrochloride) include benzoyl chloride, 2-amino-4-(trifluoromethyl)phenylthiol, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from the reactions of ML204 (hydrochloride) depend on the specific reaction conditions and reagents used. In general, the compound retains its core structure while undergoing modifications at specific functional groups .

Scientific Research Applications

ML204 (hydrochloride) is widely used in scientific research to study the physiological roles of TRPC4 and TRPC5 channels. It has been shown to inhibit TRPC4β-mediated intracellular calcium rise with high selectivity . This compound is used in various fields, including:

Chemistry: To study the interactions and functions of TRPC4/TRPC5 channels.

Biology: To investigate the role of TRPC4/TRPC5 channels in cellular processes.

Industry: As a research tool in the development of new drugs and therapies targeting TRPC4/TRPC5 channels.

Comparison with Similar Compounds

ML204 (hydrochloride) is unique in its high selectivity for TRPC4 and TRPC5 channels compared to other transient receptor potential channel inhibitors. Similar compounds include:

SKF96365: A non-selective inhibitor of transient receptor potential channels.

Pyr3: A selective inhibitor of TRPC3 channels.

GSK417651A: A selective inhibitor of TRPC6 channels

ML204 (hydrochloride) stands out due to its high selectivity and potency, making it a valuable tool for studying TRPC4 and TRPC5 channels in various research applications .

Properties

IUPAC Name |

4-methyl-2-piperidin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCABWRXQHZUBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-10-8 | |

| Record name | Quinoline, 4-methyl-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)